molecular formula AgBr B3419461 Silver bromide CAS No. 14358-95-3

Silver bromide

Cat. No. B3419461
CAS RN: 14358-95-3
M. Wt: 187.77 g/mol
InChI Key: ADZWSOLPGZMUMY-UHFFFAOYSA-M
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Patent
US04076534

Procedure details

A solution obtained by dissolving 8.6 g of capric acid in 100 ml of butyl acetate was maintained at 5° C, and with good stirring, 50 ml of a 0.4% aqueous solution of hydrobromic acid was added and emulsified. To the resulting emulsion was added 50 ml of an aqueous solution of a silver ammonium complex salt containing 8.5 g of silver nitrate to form silver caprate and silver bromide simultaneously. The silver salts were separated, and washed, and then dispersed in 120 g of a 15% by weight aqueous solution of isopropyl alcohol. To the dispersion were added 20 cc of a 2.5% methanol solution of N-bromoacetamide as an anti-heat fogging agent, 60 cc of a 0.025% methanol solution of tetrachlorotetrabromofluorescein as a sensitizing dye, 300 mg of 2,3-dihydro-5-hydroxy-1,4-phthalazinedione (Compound II-5) and 100 cc of a 35% methyl Cellosolve solution of bisphenol A, and the mixture was stirred using a high speed rotary stirrer. The resulting coating solution was coated on a paper support so that the amount of the silver coated was 1.0 g/m2, and dried to form a heat developable light-sensitive material.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
8.5 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[O:3].[BrH:13].[N+]([O-])([O-])=O.[Ag+:18]>C(OCCCC)(=O)C>[O-:3][C:2]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[O:1].[Ag+:18].[Ag:18][Br:13] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
OC(=O)CCCCCCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCCCC
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
aqueous solution
Quantity
50 mL
Type
reactant
Smiles
Step Four
Name
Quantity
8.5 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution obtained

Outcomes

Product
Name
Type
product
Smiles
[O-]C(=O)CCCCCCCCC.[Ag+]
Name
Type
product
Smiles
[Ag]Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04076534

Procedure details

A solution obtained by dissolving 8.6 g of capric acid in 100 ml of butyl acetate was maintained at 5° C, and with good stirring, 50 ml of a 0.4% aqueous solution of hydrobromic acid was added and emulsified. To the resulting emulsion was added 50 ml of an aqueous solution of a silver ammonium complex salt containing 8.5 g of silver nitrate to form silver caprate and silver bromide simultaneously. The silver salts were separated, and washed, and then dispersed in 120 g of a 15% by weight aqueous solution of isopropyl alcohol. To the dispersion were added 20 cc of a 2.5% methanol solution of N-bromoacetamide as an anti-heat fogging agent, 60 cc of a 0.025% methanol solution of tetrachlorotetrabromofluorescein as a sensitizing dye, 300 mg of 2,3-dihydro-5-hydroxy-1,4-phthalazinedione (Compound II-5) and 100 cc of a 35% methyl Cellosolve solution of bisphenol A, and the mixture was stirred using a high speed rotary stirrer. The resulting coating solution was coated on a paper support so that the amount of the silver coated was 1.0 g/m2, and dried to form a heat developable light-sensitive material.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
8.5 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[O:3].[BrH:13].[N+]([O-])([O-])=O.[Ag+:18]>C(OCCCC)(=O)C>[O-:3][C:2]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[O:1].[Ag+:18].[Ag:18][Br:13] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
OC(=O)CCCCCCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCCCC
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
aqueous solution
Quantity
50 mL
Type
reactant
Smiles
Step Four
Name
Quantity
8.5 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution obtained

Outcomes

Product
Name
Type
product
Smiles
[O-]C(=O)CCCCCCCCC.[Ag+]
Name
Type
product
Smiles
[Ag]Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.